1-Ethoxypropan-2-amine hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-ethoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-7-4-5(2)6;/h5H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXZWKSCBDODJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662979 | |

| Record name | 1-Ethoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185304-14-6 | |

| Record name | 1-Ethoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Ethoxypropan-2-amine hydrochloride physical and chemical properties

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethoxypropan-2-amine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No: 1185304-14-6). As a bifunctional molecule featuring both an ether and a primary amine, this compound serves as a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and handling characteristics compared to the free base. This document consolidates critical data on its chemical structure, physicochemical parameters, reactivity, spectroscopic signature, and safe handling protocols, offering a foundational resource for researchers and drug development professionals.

Chemical Identity and Structure

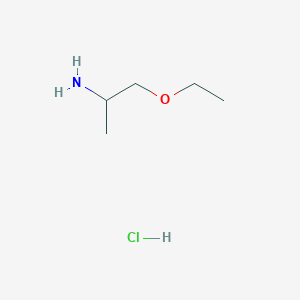

This compound is the salt of an aliphatic primary amine. The core structure consists of a propane chain substituted with an ethoxy group at the C1 position and an amino group at the C2 position. The hydrochloride salt is formed by the protonation of the primary amine, which is the most basic site in the molecule.

The structural representation clarifies the connectivity of the atoms and the location of the chiral center at C2.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound are dictated by its ionic nature as a salt and the underlying molecular structure of the parent amine. The hydrochloride form typically confers higher melting points and greater water solubility compared to the free amine.

| Property | Value | Source |

| Molecular Weight | 139.62 g/mol | [3] |

| Exact Mass | 139.0763918 g/mol | [1] |

| Physical Form | Data not widely available; typically a solid (powder) or oil. | |

| Topological Polar Surface Area | 35.2 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Solubility | Expected to be miscible with water and soluble in lower alcohols like methanol and ethanol. | N/A |

Chemical Properties and Reactivity

The reactivity of 1-Ethoxypropan-2-amine is characterized by its two primary functional groups: the primary amine and the ether linkage.

Amine Reactivity

As a primary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. It readily undergoes reactions typical of primary amines, including:

-

Alkylation and Acylation: The amine can be alkylated by alkyl halides or acylated by acid chlorides and anhydrides to form secondary amines and amides, respectively.[4]

-

Reaction with Carbonyls: It can react with aldehydes and ketones to form imines (Schiff bases), which can be subsequently reduced to secondary amines (reductive amination).

-

Sulfonamide Formation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. This reaction forms the basis of the Hinsberg test to distinguish between primary, secondary, and tertiary amines.[4]

The hydrochloride salt is stable under normal conditions.[5] To initiate reactions at the amine center, the free base must typically be liberated by treatment with a stoichiometric amount of a stronger, non-nucleophilic base (e.g., triethylamine, sodium bicarbonate).

Ether Stability

The ethoxy group is generally stable and unreactive under most conditions used to modify the amine group. Cleavage of the ether C-O bond requires harsh conditions, such as treatment with strong acids like HBr or HI at elevated temperatures.

Role as a Synthetic Intermediate

This compound is a versatile building block in medicinal chemistry.[2] Its bifunctional nature allows it to be incorporated into larger molecules to introduce the 1-ethoxypropan-2-ylamino moiety, which can be crucial for modulating properties like solubility, lipophilicity, and biological activity.[2]

Spectroscopic Characterization: Predictive ¹H NMR Analysis

-

-CH(NH₃⁺)- Proton (C2): This proton is adjacent to a CH₂ group (2 protons) and a CH₃ group (3 protons), resulting in a complex splitting pattern, likely a multiplet. It would appear relatively downfield due to the deshielding effect of the adjacent ammonium group.

-

-O-CH₂-CH₃ Protons (C4): These two protons are adjacent to a CH₃ group, so they will appear as a quartet.

-

-O-CH₂-CH₃ Protons (C5): These three protons are adjacent to a CH₂ group, causing them to appear as a triplet.

-

-CH₂-O- Protons (C1): These two protons are adjacent to the chiral C2 methine proton. They are diastereotopic and will likely appear as two separate signals, each split into a doublet of doublets (dd), or as a complex multiplet.

-

-CH(NH₃⁺)-CH₃ Protons (C3): These three protons are adjacent to the single C2 proton, and thus will appear as a doublet.

-

-NH₃⁺ Protons: In aprotic solvents like DMSO-d₆, these protons would appear as a broad singlet. In D₂O, they would exchange with the solvent and become invisible.

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopic Analysis

This protocol describes a standardized method for acquiring a high-quality ¹H NMR spectrum for structural verification.

Caption: Workflow for ¹H NMR spectroscopic analysis.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). D₂O is often preferred for hydrochloride salts due to high solubility.

-

Standard: Add a small amount of an internal standard, such as DSS for D₂O or TMS for other solvents, to reference the chemical shifts to 0.00 ppm.[7]

-

Transfer: Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures: locking onto the deuterium signal, tuning the probe to the correct frequency, and shimming the magnetic field to achieve homogeneity.

-

Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (typically 16 to 64) should be averaged to obtain a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.

-

Analysis: Integrate the signal areas to determine proton ratios and assign the chemical shifts of the observed resonances to the corresponding protons in the molecule.[8]

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not widely published, data for structurally similar amine hydrochlorides and related compounds provide guidance on safe handling.[9]

-

Hazard Classification: Generally classified as an irritant.[1]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing.[9] Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly-closed container in a cool, dry place away from incompatible substances.[9]

-

Conclusion

This compound is a synthetically useful primary amine derivative. Its hydrochloride salt form provides enhanced stability and ease of handling for laboratory use. This guide has detailed its fundamental physicochemical properties, predicted spectroscopic characteristics, and essential handling protocols. A thorough understanding of these properties is critical for its effective and safe application in research and development, particularly for scientists engaged in the design and synthesis of novel chemical entities.

References

- 1. echemi.com [echemi.com]

- 2. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Amine Reactivity [www2.chemistry.msu.edu]

- 5. Page loading... [wap.guidechem.com]

- 6. alpaipars.com [alpaipars.com]

- 7. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. low/high resolution 1H proton nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl isopropyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. aksci.com [aksci.com]

- 10. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1-Ethoxypropan-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-ethoxypropan-2-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. We will delve into the prevalent chemical synthesis routes, with a primary focus on reductive amination, and also explore a biocatalytic approach as a green chemistry alternative. This document is intended to serve as a practical resource for researchers, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for successful synthesis.

Introduction

1-Ethoxypropan-2-amine and its hydrochloride salt are important intermediates in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of both an ether linkage and a primary amine functionality within a small aliphatic scaffold makes it a versatile synthon for introducing specific pharmacophoric features. The hydrochloride salt form enhances the compound's stability and handling properties. This guide will provide a comprehensive overview of the most reliable and efficient methods for its preparation.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic disconnection of 1-ethoxypropan-2-amine points to 1-ethoxy-2-propanone as a key precursor. This ketone can be readily prepared from the corresponding alcohol, 1-ethoxy-2-propanol. The primary synthetic challenge lies in the selective introduction of the amine group at the C2 position.

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: 1-Ethoxy-2-propanone

The most common and efficient route to 1-ethoxy-2-propanone is the oxidation of the commercially available 1-ethoxy-2-propanol.

Oxidation of 1-Ethoxy-2-propanol

A variety of oxidizing agents can be employed for this transformation, with Swern oxidation or the use of pyridinium chlorochromate (PCC) being common laboratory-scale methods.

3.1.1. Experimental Protocol: Swern Oxidation

This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base such as triethylamine.

Step-by-Step Methodology:

-

A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

-

A solution of dimethyl sulfoxide (2.5 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -60 °C.

-

After stirring for 15 minutes, a solution of 1-ethoxy-2-propanol (1.0 equivalent) in anhydrous DCM is added dropwise, again keeping the temperature below -60 °C.

-

The reaction mixture is stirred for 30-45 minutes at -78 °C.

-

Triethylamine (5.0 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature.

-

Water is added to quench the reaction, and the organic layer is separated.

-

The aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-ethoxy-2-propanone.

-

Purification can be achieved by distillation.

| Parameter | Value |

| Starting Material | 1-Ethoxy-2-propanol |

| Key Reagents | Oxalyl chloride, DMSO, Triethylamine |

| Solvent | Dichloromethane (DCM) |

| Temperature | -78 °C to room temperature |

| Typical Yield | 85-95% |

Synthesis of 1-Ethoxypropan-2-amine

The conversion of 1-ethoxy-2-propanone to 1-ethoxypropan-2-amine is most effectively achieved through reductive amination. This method involves the in-situ formation of an imine intermediate from the ketone and an amine source, which is then reduced to the desired amine.

Reductive Amination using Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly well-suited for reductive aminations.[1][2] It is less reactive than sodium borohydride towards ketones and aldehydes, allowing for the efficient reduction of the intermediate iminium ion.[1][3]

Caption: Reductive amination of 1-ethoxy-2-propanone.

4.1.1. Experimental Protocol

This one-pot procedure is convenient and generally high-yielding.[2]

Step-by-Step Methodology:

-

To a stirred solution of 1-ethoxy-2-propanone (1.0 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), is added a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (1.5-2.0 equivalents).[2]

-

A catalytic amount of acetic acid (0.1-0.2 equivalents) can be added to facilitate imine formation.[2]

-

The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

-

Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting ketone.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 1-ethoxypropan-2-amine.

-

The free base can be purified by distillation or column chromatography.

| Parameter | Value |

| Starting Material | 1-Ethoxy-2-propanone |

| Amine Source | Ammonia in Methanol / Ammonium Acetate |

| Reducing Agent | Sodium Triacetoxyborohydride |

| Solvent | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) |

| Temperature | Room Temperature |

| Typical Yield | 70-90% |

Biocatalytic Reductive Amination

A greener and more stereoselective alternative to traditional chemical methods is the use of enzymes. Amine dehydrogenases (AmDHs) can catalyze the reductive amination of ketones to produce chiral amines with high enantiomeric excess.[4] While the direct biocatalytic synthesis of 1-ethoxypropan-2-amine is not extensively reported, the successful synthesis of the analogous (S)-1-methoxypropan-2-amine from 1-methoxy-2-propanone using an amine dehydrogenase from Mycobacterium smegmatis (MsmeAmDH) provides a strong proof-of-concept.[4][5][6][7]

4.2.1. Conceptual Experimental Workflow

This approach typically involves a whole-cell or isolated enzyme system with a cofactor regeneration system.

Caption: Biocatalytic synthesis of 1-ethoxypropan-2-amine.

Key Components of the Biocatalytic System:

-

Enzyme: A suitable amine dehydrogenase.

-

Substrate: 1-Ethoxy-2-propanone.

-

Amine Donor: High concentration of an ammonia salt (e.g., ammonium formate).

-

Cofactor: NADH or NADPH.

-

Cofactor Regeneration System: An enzyme such as glucose dehydrogenase (GDH) and a co-substrate like glucose to regenerate the consumed cofactor.

-

Buffer: To maintain optimal pH for enzyme activity.

Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt to improve stability and ease of handling. This is typically achieved by treating a solution of the amine with a source of hydrogen chloride.

Experimental Protocol

Step-by-Step Methodology:

-

The purified 1-ethoxypropan-2-amine is dissolved in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or a mixture of isopropanol and diethyl ether.[8]

-

The solution is cooled in an ice bath.

-

A solution of hydrogen chloride in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) is added dropwise with stirring until the precipitation of the hydrochloride salt is complete.[9] The pH of the solution can be monitored to ensure complete salt formation.

-

The resulting precipitate is collected by filtration.

-

The solid is washed with cold anhydrous diethyl ether to remove any excess acid and solvent.

-

The this compound is dried under vacuum to yield a stable, crystalline solid.

| Parameter | Value |

| Starting Material | 1-Ethoxypropan-2-amine |

| Reagent | HCl in Diethyl Ether or Dioxane |

| Solvent | Diethyl Ether, Ethyl Acetate, or Isopropanol/Diethyl Ether |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >95% |

Conclusion

The synthesis of this compound is a well-established process, with reductive amination of 1-ethoxy-2-propanone being the most direct and efficient chemical route. The use of sodium triacetoxyborohydride offers a mild and selective method for this transformation. For applications requiring high stereopurity, biocatalytic reductive amination presents a promising green alternative. The final conversion to the hydrochloride salt is a straightforward and high-yielding step. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate.

References

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. pure.york.ac.uk [pure.york.ac.uk]

- 8. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Ethoxypropan-2-amine Hydrochloride: Synthesis, Properties, and Applications in Research and Development

For distribution to researchers, scientists, and drug development professionals.

Introduction

1-Ethoxypropan-2-amine hydrochloride is a primary amine salt that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring an ethoxy group and a chiral center, offers unique steric and electronic properties that make it an attractive component for the synthesis of more complex molecules and potential pharmaceutical candidates. This guide provides a comprehensive overview of this compound, including its chemical identifiers, synthesis, physicochemical properties, safety and handling protocols, and its applications in research and development.

Chemical Identity and Molecular Descriptors

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. This section details the key identifiers for this compound.

Core Identifiers

The primary and most reliable identifier for this compound is its Chemical Abstracts Service (CAS) number.

| Identifier | Value | Source |

| CAS Number | 1185304-14-6 | [1][2][3] |

| Chemical Name | This compound | [1][2] |

| Synonyms | 1-ethoxy-2-propanamine hydrochloride, 1-ETHOXYPROPAN-2-AMINE HCL | [3] |

Molecular Formula and Weight

| Property | Value | Source |

| Molecular Formula | C₅H₁₄ClNO | [2][3] |

| Molecular Weight | 139.62 g/mol | [2] |

Structural Representation

The structural formula of this compound is presented below:

Figure 1: Chemical structure of this compound.

It is crucial to distinguish this compound from its isomers, such as 2-Ethoxypropan-1-amine hydrochloride, which possess different chemical and physical properties.

Synthesis and Purification

The primary route for the synthesis of 1-Ethoxypropan-2-amine is through the reductive amination of 1-ethoxypropan-2-one. The resulting free base is then converted to its hydrochloride salt.

Theoretical Synthesis Pathway

The synthesis can be conceptualized as a two-step process:

-

Imine Formation: 1-Ethoxypropan-2-one reacts with an ammonia source to form an intermediate imine.

-

Reduction: The imine is then reduced to the corresponding primary amine, 1-ethoxypropan-2-amine.

-

Salt Formation: The purified free base is treated with hydrochloric acid to yield the stable hydrochloride salt.

Figure 2: General synthesis pathway for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination and salt formation.[4][5]

Materials:

-

1-Ethoxypropan-2-one

-

Ammonium acetate or ammonia in methanol

-

Sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent

-

Methanol (anhydrous)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (e.g., 2M solution in diethyl ether)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of 1-ethoxypropan-2-one (1 equivalent) in anhydrous methanol in a round-bottom flask, add ammonium acetate (2-3 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: To the aqueous residue, add a saturated solution of sodium bicarbonate to basify the mixture (pH > 9). Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Purification of the Free Base: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-ethoxypropan-2-amine free base. Further purification can be achieved by distillation if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its application in research and development, particularly for formulation and in-vitro/in-vivo studies.

| Property | Value | Notes and References |

| Physical State | Solid | Inferred from it being a salt. |

| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol). | Amine hydrochlorides are generally polar and thus soluble in polar solvents. |

| pKa | Not experimentally determined in available literature. | The pKa of the conjugate acid (the ammonium ion) can be estimated to be in the range of 9-10, typical for primary alkylammonium ions.[6] It can be determined experimentally via potentiometric titration or NMR spectroscopy.[7][8][9][10] |

Spectroscopic Data

While specific spectra for this compound are not widely published, a Certificate of Analysis from a supplier would typically contain this information.[1][2] Below are the expected characteristic signals.

-

¹H NMR: Expected signals would include a triplet for the methyl group of the ethoxy moiety, a quartet for the methylene group of the ethoxy moiety, a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton at the chiral center, and a broad singlet for the amine protons.

-

¹³C NMR: Five distinct carbon signals are expected, corresponding to the five carbon atoms in the molecule.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary ammonium group, C-H stretching for the alkyl groups, and C-O stretching for the ether linkage.

-

Mass Spectrometry: The mass spectrum would show the molecular ion of the free base upon ionization.

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of a primary amine allows for a wide range of chemical transformations, including amide bond formation, further alkylation, and participation in the formation of heterocyclic rings.

The ethoxy group can influence the pharmacokinetic properties of a final compound, potentially affecting its lipophilicity, metabolic stability, and receptor binding. While specific examples of marketed drugs containing the 1-ethoxypropan-2-amine moiety are not readily apparent, similar ether-amine structures are prevalent in a variety of active pharmaceutical ingredients.[11] The use of such building blocks is a common strategy in the design of new chemical entities.[12]

Safety, Handling, and Storage

Based on available safety data sheets for this compound, the following GHS hazard classifications and precautionary measures should be noted.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.

Precautionary Statements

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.

-

Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Storage and Stability

This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. It is important to protect it from moisture.

Conclusion

This compound, with the definitive CAS number 1185304-14-6, is a valuable and versatile building block for chemical synthesis. Its preparation via reductive amination of 1-ethoxypropan-2-one is a well-established and reliable method. While detailed public data on its spectroscopic and some physicochemical properties are limited, its identity is well-defined. The compound's utility in the synthesis of more complex molecules, particularly in the early stages of drug discovery, underscores its importance for researchers and scientists in the field. Adherence to appropriate safety and handling procedures is essential when working with this compound.

References

- 1. 1185304-14-6|this compound|BLD Pharm [bldpharm.com]

- 2. 1-Ethoxy-2-propanamine hydrochloride | 1185304-14-6 | KXB30414 [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. quora.com [quora.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. byjus.com [byjus.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]

- 12. WO2010029566A2 - Process for preparation of phenoxypropanol amines - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-Ethoxypropan-2-amine Hydrochloride: A Technical Guide for Researchers

Introduction to 1-Ethoxypropan-2-amine Hydrochloride

This compound is a primary amine salt with the chemical structure illustrated below. The presence of both an ether and an amine functional group, combined with a chiral center at the second carbon, makes it a valuable synthon for introducing specific pharmacophores in drug discovery. Accurate spectroscopic characterization is paramount to ensure its identity, purity, and suitability for downstream applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and hydrogen framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal five distinct signals, corresponding to the different proton environments in the molecule. The hydrochloride form implies that the amine group is protonated (-NH₃⁺), which will influence the chemical shifts of adjacent protons. The spectrum would typically be recorded in a deuterated solvent such as D₂O or DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Signal | Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| a | -CH-NH₃⁺ | ~3.5 - 3.8 | Sextet or Multiplet | ~6-7 | Deshielded by the adjacent protonated amine and ether oxygen. Coupled to the -CH₃ and -CH₂- protons. |

| b | -O-CH₂-CH- | ~3.4 - 3.6 | Multiplet | ~7 | Deshielded by the ether oxygen. Will likely appear as two diastereotopic protons, each as a doublet of doublets, due to the adjacent chiral center. |

| c | -O-CH₂-CH₃ | ~3.5 | Quartet | ~7 | Typical chemical shift for a methylene group in an ethyl ether. Coupled to the terminal methyl group. |

| d | -CH(NH₃⁺)-CH₃ | ~1.3 - 1.5 | Doublet | ~6-7 | Shielded relative to the other protons. Coupled to the methine proton. |

| e | -O-CH₂-CH₃ | ~1.2 | Triplet | ~7 | Typical chemical shift for a terminal methyl group in an ethyl ether. Coupled to the adjacent methylene group. |

Note: The protons of the -NH₃⁺ group are often broad and may exchange with residual water in the solvent, potentially not showing clear coupling.

The predicted chemical shifts are based on established values for similar functional groups. For instance, protons on a carbon adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm range.[1]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C H-NH₃⁺ | ~50 - 55 | Deshielded by the attached protonated amine group. |

| -O-C H₂-CH- | ~70 - 75 | Deshielded by the ether oxygen. |

| -O-C H₂-CH₃ | ~65 - 70 | Typical chemical shift for a methylene carbon in an ethyl ether. |

| -CH(NH₃⁺)-C H₃ | ~15 - 20 | A typical upfield chemical shift for a methyl group. |

| -O-CH₂-C H₃ | ~14 - 18 | A typical upfield chemical shift for a terminal methyl group. |

These predictions are informed by the known chemical shifts of carbons in ethers and amines. Carbons adjacent to an amine nitrogen are slightly deshielded and absorb about 20 ppm downfield from where they would in a similar alkane.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the protonated amine, the ether linkage, and the alkyl C-H bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration | Characteristics |

| ~3000 - 2800 | -NH₃⁺ | N-H Stretch | Broad, strong absorption, typical for ammonium salts. |

| ~2980 - 2850 | C-H (Alkyl) | C-H Stretch | Medium to strong, sharp peaks. |

| ~1600 - 1500 | -NH₃⁺ | N-H Bend (Asymmetric) | Medium to strong absorption. |

| ~1500 - 1400 | -NH₃⁺ | N-H Bend (Symmetric) | Medium absorption. |

| ~1120 - 1050 | C-O-C | C-O Stretch | Strong, characteristic ether band. |

The presence of a broad and strong absorption band in the 3000-2800 cm⁻¹ region is a key indicator of the presence of a primary ammonium salt (-NH₃⁺).[2][3] The strong C-O stretching vibration between 1000 and 1300 cm⁻¹ is characteristic of ethers.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure. For 1-Ethoxypropan-2-amine, which has a molecular weight of 103.16 g/mol , the hydrochloride salt will likely dissociate in the mass spectrometer, and the spectrum will reflect the free amine.[4]

The fragmentation of aliphatic amines is typically dominated by α-cleavage, where the bond between the carbon bearing the nitrogen and an adjacent carbon is broken. This results in the formation of a stable, resonance-stabilized iminium ion.

Predicted Fragmentation Pathways:

References

Molecular structure and stereochemistry of 1-Ethoxypropan-2-amine hydrochloride

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 1-Ethoxypropan-2-amine Hydrochloride

Abstract

This compound is a chiral primary amine of significant interest as a versatile building block in synthetic and medicinal chemistry. Its molecular architecture, featuring a stereogenic center at the second carbon, dictates that it exists as a pair of enantiomers. The profound impact of stereochemistry on pharmacological and biological activity necessitates robust analytical methodologies for the definitive characterization of its three-dimensional structure and the quantification of its enantiomeric purity. This technical guide provides a comprehensive exploration of the molecular structure, stereochemical properties, and state-of-the-art analytical techniques for the elucidation of this compound. We delve into the principles and practical protocols for structural confirmation by Nuclear Magnetic Resonance (NMR) spectroscopy, determination of absolute configuration by X-ray crystallography, and assessment of enantiomeric excess (% ee) using chiral NMR and chromatographic techniques. Furthermore, this guide outlines a classical methodology for the chiral resolution of the parent amine, providing a complete framework for researchers, scientists, and drug development professionals engaged in the synthesis and application of this chiral intermediate.

Core Compound Identity and Physicochemical Profile

This compound is the salt formed from the reaction of the chiral base 1-Ethoxypropan-2-amine with hydrochloric acid. The protonation of the primary amine group enhances the compound's stability and water solubility, making it convenient for storage and handling in laboratory settings.

Key Properties

A summary of the essential physicochemical properties is presented below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 1185304-14-6 | [1][2] |

| Molecular Formula | C₅H₁₄ClNO | [1][2] |

| Molecular Weight | 139.62 g/mol | [1][3] |

| Canonical SMILES | CCOCC(C)N.Cl | [4] |

| Chirality | Contains one stereocenter (C2) | [1][4] |

Elucidation of the Molecular Structure

The foundational step in characterizing any chemical entity is the confirmation of its molecular structure—the precise arrangement and connectivity of its atoms. For this compound, this is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for confirming the carbon-hydrogen framework. The ¹H NMR spectrum would be expected to show distinct signals for the ethoxy group (a triplet and a quartet), the two non-equivalent protons on C1, the methine proton at the chiral center (C2), the methyl group on C2 (a doublet), and the exchangeable protons of the ammonium group (-NH₃⁺).

-

Infrared (IR) Spectroscopy: The IR spectrum provides evidence of key functional groups. For this molecule, characteristic N-H stretching bands for the primary ammonium salt would be prominent, in addition to C-O (ether) and C-N stretching vibrations.[5]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the parent amine cation (C₅H₁₃NO⁺) after loss of HCl, providing definitive evidence of the elemental composition.

The Critical Role of Stereochemistry

The defining structural feature of 1-Ethoxypropan-2-amine is the presence of a chiral center at the C2 position. This carbon is bonded to four different substituents: a hydrogen atom, a methyl group (-CH₃), an aminomethyl group (-CH₂NH₂), and an ethoxymethyl group (-CH₂OCH₂CH₃). This arrangement results in the existence of two non-superimposable mirror-image isomers, known as enantiomers.

(R) and (S) Enantiomers

The two enantiomers are designated as (R)-1-Ethoxypropan-2-amine and (S)-1-Ethoxypropan-2-amine based on the Cahn-Ingold-Prelog (CIP) priority rules. Their three-dimensional structures are mirror images of each other.

Caption: (R) and (S) enantiomers of the 1-Ethoxypropan-2-ammonium cation.

Causality: Why Stereochemistry Matters in Drug Development

In a chiral biological environment (e.g., enzymes, receptors), enantiomers can exhibit dramatically different pharmacological, metabolic, and toxicological profiles. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even cause adverse effects (the distomer).[6] Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of a chiral compound like 1-Ethoxypropan-2-amine is a fundamental requirement in modern drug discovery and development.[7]

Methodologies for Stereochemical Analysis

Determining the stereochemical integrity of this compound requires specialized analytical techniques capable of differentiating between enantiomers.

Absolute Configuration by Single-Crystal X-ray Crystallography

Expertise & Causality: X-ray crystallography is the unequivocal method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration.[8] By analyzing the diffraction pattern of X-rays passing through a single crystal of an enantiomerically pure salt, the precise spatial coordinates of each atom can be determined. This technique is considered the "gold standard" because it provides a direct, unambiguous visualization of the molecule's stereochemistry, which can then be used to calibrate other analytical methods. The formation of a high-quality crystal of one of the diastereomeric salts (as described in Section 5.2) is often the source material for this definitive analysis.[9]

Enantiomeric Excess (ee) Determination by Chiral NMR Spectroscopy

Expertise & Causality: Enantiomers are isochronous in a standard achiral NMR solvent, meaning their corresponding nuclei resonate at the exact same frequencies, yielding identical spectra. To differentiate them, it is necessary to introduce a chiral environment that breaks this degeneracy.[10] This is achieved by reacting the amine with a Chiral Derivatizing Agent (CDA). The CDA, being enantiomerically pure, reacts with both the (R) and (S) amines to form a pair of diastereomers. Diastereomers have different physical properties and are no longer mirror images, resulting in distinct, resolvable signals in the NMR spectrum.[11] The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample.[12]

References

- 1. echemi.com [echemi.com]

- 2. 1-ETHOXY-2-PROPANAMINE HYDROCHLORIDE price,buy 1-ETHOXY-2-PROPANAMINE HYDROCHLORIDE - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Amine - Wikipedia [en.wikipedia.org]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. Engineering an enantioselective amine oxidase for the synthesis of pharmaceutical building blocks and alkaloid natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: Unlocking the Research Potential of 1-Ethoxypropan-2-amine Hydrochloride Derivatives

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethoxypropan-2-amine hydrochloride and its derivatives represent a class of versatile chemical intermediates with significant, yet not fully exploited, potential in various scientific domains. This guide delves into the core research applications of these compounds, moving beyond their role as simple building blocks to explore their utility in the synthesis of complex heterocyclic systems for medicinal chemistry, and their potential in other industrial applications. We will examine the causality behind synthetic choices, provide detailed experimental frameworks, and present data-driven insights to empower researchers in their quest for novel molecules and materials. This document serves as a comprehensive resource, consolidating current knowledge and providing a forward-looking perspective on the untapped opportunities presented by this unique chemical scaffold.

Introduction: The Structural and Chemical Landscape of 1-Ethoxypropan-2-amine Derivatives

1-Ethoxypropan-2-amine, a chiral amine featuring an ethoxy group, offers a unique combination of steric and electronic properties. The hydrochloride salt enhances its stability and handling characteristics, making it a readily available precursor for a multitude of chemical transformations.[1] The presence of a primary amine, a chiral center, and an ether linkage provides multiple reaction sites and stereochemical control, rendering it a valuable synthon in asymmetric synthesis and the construction of complex molecular architectures.

The molecular structure of 1-ethoxypropan-2-amine consists of a propyl chain with an ethoxy group at the 1-position and an amino group at the 2-position. This arrangement allows for the introduction of diverse functionalities through reactions targeting the amine group, such as alkylation, acylation, and condensation reactions. The ether linkage is generally stable under many reaction conditions, providing a robust scaffold for further molecular elaboration.

Core Application in Medicinal Chemistry: A Gateway to Novel Heterocycles

The primary and most documented application of this compound lies in its role as a precursor for the synthesis of heterocyclic compounds, which are foundational structures in a vast array of pharmaceuticals.[2] The amine functionality serves as a nucleophilic handle to construct various ring systems.

Synthesis of Substituted Pyridines: A Case Study

One of the key applications of this compound is in the synthesis of substituted pyridines, a class of compounds with a broad spectrum of biological activities. A notable example is its use as a precursor in the synthesis of 2-(1-ethoxypropan-2-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, a fused ring system with potential pharmaceutical applications.[1] This synthesis highlights the utility of the amine in constructing complex, multi-ring structures.

Experimental Protocol: Synthesis of a Dihydropyridine Intermediate

This protocol outlines a generalized procedure for the initial condensation step, a crucial part of forming a dihydropyridine ring system which can then be oxidized to the corresponding pyridine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) and a suitable 1,3-dicarbonyl compound (1.1 equivalents) in a protic solvent such as ethanol or isopropanol.

-

Base Addition: To the stirred solution, add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equivalents), to neutralize the hydrochloride and facilitate the condensation reaction.

-

Condensation: Heat the reaction mixture to reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude dihydropyridine intermediate.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Functionalized Intermediates for Drug Discovery

Beyond direct incorporation into heterocyclic rings, this compound is also employed in the synthesis of functionalized acyclic intermediates. An example is the synthesis of 5-(1-ethoxypropan-2-ylamino)-N'-hydroxy-2,2-dimethylpentanimidamide.[1] This demonstrates its role in introducing the 1-ethoxypropan-2-ylamino moiety into a molecule, which can then be further elaborated into a final drug candidate. This moiety can influence the pharmacokinetic properties of the molecule, such as lipophilicity and metabolic stability.

Diagram: General Synthetic Utility

Caption: Synthetic pathways from 1-Ethoxypropan-2-amine.

Emerging and Potential Research Applications

While medicinal chemistry is a primary focus, the unique structure of 1-ethoxypropan-2-amine derivatives suggests potential in other areas of research and development.

Materials Science: Building Blocks for Functional Polymers

The bifunctional nature of 1-ethoxypropan-2-amine (amine and ether) makes it a candidate for the synthesis of specialty polymers. The amine group can participate in polymerization reactions, such as the formation of polyamides or polyimides, while the ethoxy side chain can impart flexibility and influence the polymer's solubility and thermal properties. Further research is warranted to explore the synthesis of novel polymers and co-polymers incorporating this monomer and to evaluate their material properties for applications in coatings, adhesives, or biocompatible materials.

Agricultural Chemistry: A Scaffold for Novel Bioactive Agents

The structural motifs found in successful pharmaceuticals often translate to applications in agrochemicals. The 1-ethoxypropan-2-amine scaffold could be explored for the synthesis of novel herbicides, fungicides, or insecticides. The chirality of the molecule could be particularly advantageous in developing stereospecific agrochemicals with improved efficacy and reduced off-target effects.

Structure-Activity Relationships and Bioisosteric Considerations

When designing new derivatives of 1-ethoxypropan-2-amine for biological applications, understanding structure-activity relationships (SAR) is crucial. The ethoxy group, for instance, can be modified to explore the impact of chain length or branching on potency and selectivity. The amine can be derivatized to form amides, sulfonamides, or ureas to probe interactions with biological targets.

Furthermore, the concept of bioisosterism can be applied. For example, the ether oxygen could be replaced with a sulfur atom (thioether) or a methylene group to modulate the electronic and conformational properties of the molecule. A comparative analysis of such structural analogues can provide valuable insights into the key features required for biological activity.[3]

Table 1: Physicochemical Properties of 1-Ethoxypropan-2-amine and its Hydrochloride Salt

| Property | 1-Ethoxypropan-2-amine | This compound | Reference |

| CAS Number | 89282-65-5 | 1909313-11-6 | [1][4] |

| Molecular Formula | C5H13NO | C5H14ClNO | [1][4] |

| Molecular Weight | 103.16 g/mol | 139.62 g/mol | [1][4] |

| Appearance | Liquid | Solid | [1] |

| Solubility | Miscible with water | Soluble in water and alcohols | [1] |

Conclusion and Future Outlook

This compound is more than just a simple chemical intermediate; it is a versatile scaffold with significant potential for the development of novel molecules in medicinal chemistry and beyond. Its utility in constructing complex heterocyclic systems is well-established, and its unique structural features open doors for exploration in materials science and agricultural chemistry. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives to fully elucidate the structure-activity relationships and unlock the full therapeutic and industrial potential of this promising class of compounds. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate and inspire such future investigations.

References

A Comprehensive Guide to the Safe Handling, Storage, and Use of 1-Ethoxypropan-2-amine Hydrochloride

Introduction

1-Ethoxypropan-2-amine hydrochloride is a chemical compound utilized in various research and development applications, particularly within the pharmaceutical and chemical synthesis sectors.[1] As with any specialized chemical intermediate, a thorough understanding and rigorous implementation of safety protocols are not merely procedural formalities but are fundamental to protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance. This guide provides an in-depth framework for the safe handling, storage, and emergency management of this compound, designed for researchers, laboratory managers, and drug development professionals. The protocols herein are synthesized from established safety data for this compound and structurally related amines, emphasizing a proactive approach to risk mitigation.

Section 1: Chemical Identification and Properties

A precise understanding of a chemical's identity and physical characteristics is the foundation of its safe management.

Table 1.1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | 1-Ethoxy-2-propanamine hydrochloride | [2] |

| Synonyms | 1-ethoxypropan-2-amine HCl | [2] |

| CAS Number | 1185304-14-6 | [2] |

| Molecular Formula | C₅H₁₄ClNO | [2] |

| Molecular Weight | 139.62 g/mol |[1][3] |

Table 1.2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Data not widely available; related compounds can be oily liquids. | |

| Topological Polar Surface Area | 35.2 Ų | [2][3] |

| Hydrogen Bond Donor Count | 2 | [2][3] |

| Hydrogen Bond Acceptor Count | 2 | [2][3] |

| Rotatable Bond Count | 3 |[2][3] |

Section 2: Hazard Identification and Toxicology

While specific toxicological data for this compound is limited, data from structurally similar compounds indicate that it should be handled as a hazardous substance. The primary risks are associated with irritation to the skin, eyes, and respiratory system.

2.1 GHS Classification (Anticipated)

Based on analogous compounds, the following GHS classifications should be conservatively applied.[4]

Table 2.1: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

-

Signal Word: Warning

2.2 Primary Routes of Exposure and Toxicological Effects

-

Inhalation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[5][6] Symptoms can include coughing, shortness of breath, and inflammation of the lungs.[5]

-

Skin Contact: Direct contact may result in skin irritation, characterized by redness, itching, and pain.[5]

-

Eye Contact: The compound is expected to be a serious eye irritant.[6][7] Contact can cause redness, pain, and potentially severe eye damage.[5]

-

Ingestion: While a less common route of exposure in a laboratory setting, ingestion may cause gastrointestinal irritation.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls dictates that engineering solutions are the primary line of defense, supplemented by administrative controls and, finally, personal protective equipment.

3.1 Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls is their ability to contain the hazard at its source, minimizing the potential for operator exposure.

-

Ventilation: All handling of this compound, especially the weighing of solids and preparation of solutions, must be conducted in a well-ventilated area.[5] A certified chemical fume hood is mandatory for these tasks to keep airborne concentrations low.[5]

-

Safety Stations: Facilities must be equipped with easily accessible eyewash fountains and safety showers.[5][7] Their proximity to the handling area is critical for immediate response in case of an emergency.

3.2 Personal Protective Equipment (PPE): The Essential Barrier

PPE provides a direct barrier between the user and the chemical. The selection of appropriate PPE is not optional and must be based on a thorough risk assessment of the specific procedure being performed.

-

Eye and Face Protection: Chemical safety goggles or a face shield are required to prevent splashes to the eyes.[7][8]

-

Skin Protection:

-

Gloves: Wear compatible, chemical-resistant gloves.[7] Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid cross-contamination.[7]

-

Protective Clothing: A lab coat or chemical-resistant apron must be worn.[5] For tasks with a higher risk of splashes, disposable chemical-resistant coveralls are recommended.[9]

-

-

Respiratory Protection: If work cannot be conducted within a fume hood or if aerosol generation is unavoidable, a NIOSH-approved respirator is required.[7] The type of respirator should be selected based on the potential airborne concentration.

Protocol 3.1: PPE Donning and Doffing Sequence

-

Donning (Putting On):

-

Perform hand hygiene.

-

Put on a lab coat or coveralls.

-

Put on a respirator (if required), ensuring a proper fit-check.

-

Put on eye and face protection.

-

Put on gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

-

-

Doffing (Taking Off):

-

Remove gloves using a skin-to-skin and glove-to-glove technique.

-

Remove lab coat or coveralls by rolling it inside-out, avoiding contact with the exterior.

-

Perform hand hygiene.

-

Remove eye and face protection.

-

Remove respirator (if used).

-

Perform thorough hand hygiene with soap and water.[5]

-

Diagram 3.1: PPE Selection Workflow This diagram outlines the decision-making process for selecting the appropriate level of PPE.

References

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Ethoxypropan-1-amine | C5H13NO | CID 22450283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. aksci.com [aksci.com]

- 7. enamine.enamine.net [enamine.enamine.net]

- 8. fishersci.com [fishersci.com]

- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

A Methodological Guide to Elucidating the Biological Mechanism of Action of 1-Ethoxypropan-2-amine Hydrochloride

Abstract

1-Ethoxypropan-2-amine hydrochloride is a chemical entity with a defined structure, yet its interactions with biological systems remain largely uncharacterized in publicly available scientific literature.[1][2][3][4][5] This technical guide addresses this knowledge gap not by presenting a known mechanism of action, but by providing a comprehensive methodological framework for its elucidation. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic, multi-tiered approach to progressively uncover the compound's biological activity, from initial cytotoxicity profiling to target identification and pathway analysis. We present a series of self-validating experimental protocols, data interpretation strategies, and workflow visualizations to guide the scientific inquiry into the potential pharmacology of this compound. This guide serves as a roadmap for transforming this compound from a chemical novelty into a characterized biological agent.

Introduction and Current State of Knowledge

This compound is an organic amine compound, available commercially primarily for research and development purposes as a synthetic intermediate.[6] A thorough review of scientific databases and literature reveals a significant absence of studies detailing its pharmacological effects or mechanism of action (MoA). The compound is typically supplied as a hydrochloride salt to improve stability and solubility.[6] Its chemical structure, featuring a primary amine and an ether linkage, suggests the potential for various biological interactions, but these have not been empirically determined.

This guide, therefore, takes a proactive stance. Instead of a retrospective summary, we provide a prospective research framework. The following sections will detail the necessary steps a research team would undertake to systematically and rigorously determine the MoA of a novel compound like this compound.

Compound Profile: Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for designing meaningful biological assays. For instance, solubility dictates vehicle selection for in vitro and in vivo studies, while molecular weight and lipophilicity (XLogP) can offer early predictions about cell permeability and potential for oral bioavailability.

| Property | Value | Source |

| Molecular Formula | C₅H₁₄ClNO | ECHEMI[5] |

| Molecular Weight | 139.62 g/mol | Santa Cruz Biotechnology[4] |

| IUPAC Name | 1-ethoxypropan-2-amine;hydrochloride | PubChem[3] |

| CAS Number | 1185304-14-6 | ECHEMI[5] |

| Computed XLogP3-AA | -0.1 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | Guidechem[7] |

| Hydrogen Bond Acceptor Count | 2 | Guidechem[7] |

| Topological Polar Surface Area | 35.2 Ų | Guidechem[7] |

This data provides a baseline for experimental design. The low XLogP value suggests good water solubility, which is consistent with its hydrochloride salt form.

A Phased Approach to Mechanism of Action Elucidation

We propose a three-phase experimental workflow. This structure is designed to be resource-efficient, starting with broad, cost-effective screens and progressively focusing on more specific, complex assays as data is generated.

Figure 1: A three-phase workflow for MoA elucidation.

Phase 1: Foundational Activity Screening

The initial goal is to determine if this compound has any biological effect at all, and if so, in what context.

Experimental Protocol 1: Cell Viability and Cytotoxicity Assay

-

Objective: To determine the concentration range at which the compound affects cell viability.

-

Cell Lines: Select a diverse panel of cell lines (e.g., HeLa for cervical cancer, HEK293 for human embryonic kidney, Jurkat for leukemia) to identify potential cell-type specificity.

-

Methodology (MTT Assay):

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a 2x serial dilution of this compound in appropriate cell culture medium, ranging from 1 µM to 1 mM. A vehicle control (e.g., sterile water or PBS) must be included.

-

Replace the medium in the cell plates with the compound dilutions and incubate for 24, 48, and 72 hours.

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan.

-

Solubilize the formazan crystals with DMSO or another suitable solvent.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data to determine the IC₅₀ (half-maximal inhibitory concentration).

Phase 2: Target Identification and Validation

If Phase 1 reveals a consistent phenotype (e.g., induction of apoptosis), the next step is to identify the direct molecular target(s).

Experimental Protocol 2: Affinity Chromatography for Target Pull-Down

-

Objective: To isolate cellular proteins that directly bind to this compound.

-

Methodology:

-

Immobilization: Covalently link 1-ethoxypropan-2-amine (the free base form) to an activated chromatography resin (e.g., NHS-activated Sepharose). The primary amine group is a suitable handle for this conjugation. A control resin without the compound must be prepared in parallel.

-

Lysate Preparation: Prepare a total protein lysate from a responsive cell line identified in Phase 1.

-

Incubation: Incubate the cell lysate with both the compound-conjugated resin and the control resin.

-

Washing: Wash the resins extensively with a series of buffers to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins from the resin, often by changing pH or using a high-salt buffer.

-

Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

-

Data Analysis: Compare the list of proteins identified from the compound resin to the control resin. Bona fide targets should be significantly enriched in the compound sample.

References

- 1. aksci.com [aksci.com]

- 2. ethoxy(propan-2-yl)amine hydrochloride | 1909313-11-6 [sigmaaldrich.com]

- 3. 1-Ethoxypropan-2-amine | C5H13NO | CID 16788417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. echemi.com [echemi.com]

- 6. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Solubility of 1-Ethoxypropan-2-amine Hydrochloride in Various Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-ethoxypropan-2-amine hydrochloride, a key intermediate in various synthetic and pharmaceutical applications.[1] The document delves into the theoretical principles governing its dissolution in different solvent systems, offers a detailed experimental protocol for solubility determination, and presents a comparative analysis of its solubility profile. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's physicochemical properties to optimize its use in their work.

Introduction: The Significance of this compound and Its Solubility

This compound is an organic amine salt recognized for its role as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research.[1] The hydrochloride salt form is often preferred as it enhances the stability and handling of the parent amine, 1-ethoxypropan-2-amine.[2] Understanding the solubility of this compound is paramount, as it directly influences reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs) derived from it.[3] In drug development, poor aqueous solubility is a frequent cause of low oral bioavailability, making a thorough understanding of a compound's solubility profile a critical early-stage consideration.[3][4]

This guide will provide a detailed exploration of the factors influencing the solubility of this compound and a practical framework for its empirical determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, an ionic salt, its solubility is a complex interplay of its ionic nature and the organic portion of the molecule.

The Role of the Solvent

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by the presence of O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. Water, with its high dielectric constant, is particularly effective at solvating the ions of this compound. The positively charged ammonium ion and the negatively charged chloride ion are stabilized by ion-dipole interactions with water molecules. The ethoxy and secondary amine groups can also participate in hydrogen bonding, further enhancing solubility.[2]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents possess a dipole moment but lack O-H or N-H bonds. While they can solvate the cation through dipole-dipole interactions, their ability to solvate the anion is limited. Consequently, the solubility of ionic compounds like this compound is generally lower in these solvents compared to polar protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and lack significant dipole moments. They are incapable of effectively solvating ions, leading to very poor solubility for ionic compounds. The energy required to overcome the lattice energy of the salt is not compensated by favorable solute-solvent interactions.

Influence of pH

The pH of the solvent, particularly in aqueous systems, can significantly impact the solubility of amine hydrochlorides.[2][5] In acidic to neutral solutions, the amine remains protonated as the ammonium salt, which is generally water-soluble.[6] However, in basic solutions (high pH), the ammonium ion can be deprotonated to the free amine (1-ethoxypropan-2-amine). This free amine is less polar than its salt form and may have significantly lower aqueous solubility, potentially leading to precipitation.

Effect of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[4] Consequently, an increase in temperature will generally lead to an increase in the solubility of this compound.[2][5] This is a critical factor to consider in processes such as recrystallization for purification.

Experimental Determination of Solubility

The following protocol provides a robust method for determining the solubility of this compound in various solvents. This method is based on the principle of reaching equilibrium saturation of the solute in the solvent.

Materials and Equipment

-

This compound (analytical grade)

-

A selection of solvents (e.g., deionized water, ethanol, methanol, acetone, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical technique

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Accurately dispense a known volume of each test solvent into the corresponding vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

-

Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/100mL.

-

Solubility Profile of this compound

The following table presents illustrative solubility data for this compound in a range of solvents at 25 °C. This data is based on the general principles of solubility for amine hydrochlorides and is intended for comparative purposes. Actual experimental values may vary.

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Water | Polar Protic | > 200 (Very Soluble) |

| Methanol | Polar Protic | 100 - 200 (Freely Soluble) |

| Ethanol | Polar Protic | 50 - 100 (Soluble) |

| Acetone | Polar Aprotic | 1 - 10 (Slightly Soluble) |

| Acetonitrile | Polar Aprotic | < 1 (Slightly Soluble) |

| Dichloromethane | Nonpolar | < 0.1 (Practically Insoluble) |

| Toluene | Nonpolar | < 0.1 (Practically Insoluble) |

| Hexane | Nonpolar | < 0.1 (Practically Insoluble) |

Conclusion

This compound exhibits high solubility in polar protic solvents, particularly water, owing to its ionic nature. Its solubility decreases significantly in polar aprotic and nonpolar solvents. This solubility profile is a critical consideration for its application in organic synthesis, purification, and the formulation of pharmaceuticals. The experimental protocol detailed in this guide provides a reliable method for obtaining precise solubility data, which is essential for informed decision-making in research and development.

References

- 1. Ethoxy(propan-2-yl)amine hydrochloride|CAS 1909313-11-6 [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 6. quora.com [quora.com]

Methodological & Application

Experimental protocol for the synthesis of 1-Ethoxypropan-2-amine hydrochloride

An Application Note for the Synthesis of 1-Ethoxypropan-2-amine Hydrochloride

Abstract

This application note provides a detailed, field-proven experimental protocol for the synthesis of this compound. This compound serves as a valuable building block in medicinal chemistry and drug discovery research.[1] The described methodology is centered around the robust and highly selective reductive amination of 1-ethoxypropan-2-one.[2][3] The protocol employs sodium triacetoxyborohydride as the reducing agent, a choice predicated on its high functional group tolerance, operational simplicity, and superior safety profile compared to alternatives like sodium cyanoborohydride.[4] This guide offers a comprehensive walkthrough, from the underlying reaction mechanism and safety protocols to step-by-step synthesis, purification, salt formation, and final product characterization, designed for researchers and professionals in organic synthesis and drug development.

Introduction and Mechanistic Overview

The synthesis of primary, secondary, and tertiary amines is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. Reductive amination stands out as one of the most powerful and reliable strategies for forming carbon-nitrogen (C-N) bonds.[4][5] This method circumvents common issues like overalkylation often encountered in direct alkylation of amines with alkyl halides.[3]

The reaction proceeds in two key stages within a single pot:

-